molecular formula C21H20N2O3 B12613268 1,3,4,5,6,8-Hexamethyl-9H-xanthene-2,7-diyl dicyanate CAS No. 648918-82-5

1,3,4,5,6,8-Hexamethyl-9H-xanthene-2,7-diyl dicyanate

Cat. No.: B12613268
CAS No.: 648918-82-5
M. Wt: 348.4 g/mol
InChI Key: SEQIFCXSDOGCQW-UHFFFAOYSA-N
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Description

1,3,4,5,6,8-Hexamethyl-9H-xanthene-2,7-diyl dicyanate is a chemical compound known for its unique structural properties and potential applications in various fields. It is a derivative of xanthene, a class of organic compounds characterized by a tricyclic structure. The compound’s multiple methyl groups and dicyanate functionalities contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 1,3,4,5,6,8-hexamethyl-9H-xanthene-2,7-diol with cyanogen bromide under basic conditions to form the dicyanate derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation processes using methylating agents such as methyl iodide or dimethyl sulfate. The subsequent introduction of dicyanate groups can be achieved through controlled reactions with cyanogen bromide or similar reagents in the presence of a base .

Chemical Reactions Analysis

Types of Reactions

1,3,4,5,6,8-Hexamethyl-9H-xanthene-2,7-diyl dicyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3,4,5,6,8-Hexamethyl-9H-xanthene-2,7-diyl dicyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,4,5,6,8-Hexamethyl-9H-xanthene-2,7-diyl dicyanate involves its interaction with molecular targets through its dicyanate groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of multiple methyl groups also enhances its stability and lipophilicity, making it suitable for various industrial and research applications .

Properties

CAS No.

648918-82-5

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

(7-cyanato-1,3,4,5,6,8-hexamethyl-9H-xanthen-2-yl) cyanate

InChI

InChI=1S/C21H20N2O3/c1-10-12(3)20-16(14(5)18(10)24-8-22)7-17-15(6)19(25-9-23)11(2)13(4)21(17)26-20/h7H2,1-6H3

InChI Key

SEQIFCXSDOGCQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1OC3=C(C2)C(=C(C(=C3C)C)OC#N)C)C)OC#N)C

Origin of Product

United States

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